molecular formula C19H21FN4O B2504885 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034469-36-6

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2504885
CAS No.: 2034469-36-6
M. Wt: 340.402
InChI Key: YLCXNWYZOCNEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl intermediate: Starting with a cyclopropyl-substituted pyridazine, the intermediate is synthesized through cyclization reactions.

    Piperazine coupling: The pyridazinyl intermediate is then coupled with piperazine under specific conditions, often using a coupling reagent like EDCI or DCC.

    Final coupling with fluorophenyl ethanone: The final step involves coupling the piperazinyl intermediate with 4-fluorophenyl ethanone, possibly using a base like potassium carbonate in a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

    Pathways: Modulation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
  • 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethanone

Uniqueness

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXNWYZOCNEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.